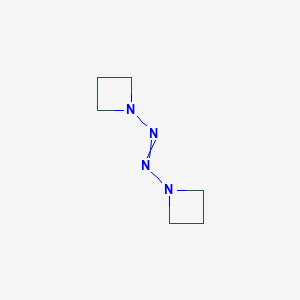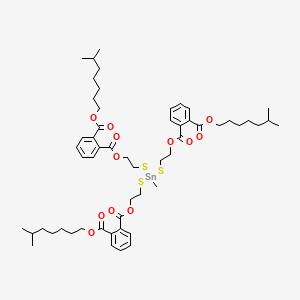
Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate is a complex organotin compound with the molecular formula C55H78O12S3Sn and a molecular weight of 1146.1056 g/mol. This compound is characterized by its unique structure, which includes a stannylidyne core bonded to three thioethylene groups and three phthalate ester groups. It is primarily used in specialized chemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate typically involves the reaction of triisooctylstannane with thioethylene and phthalic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a Lewis acid such as aluminum chloride. The reaction mixture is then purified through column chromatography to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and stannanes.
Substitution: The thioethylene groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and stannanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Used in the production of specialty polymers and as a stabilizer in PVC formulations.
作用机制
The mechanism of action of Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways. Additionally, the compound’s stannylidyne core can participate in redox reactions, further influencing cellular processes.
相似化合物的比较
Similar Compounds
Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate: Unique due to its specific combination of stannylidyne and thioethylene groups.
This compound derivatives: Similar compounds with slight modifications in the thioethylene or phthalate ester groups.
Uniqueness
This compound stands out due to its unique structure, which imparts specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
67907-14-6 |
|---|---|
分子式 |
C55H78O12S3Sn |
分子量 |
1146.1 g/mol |
IUPAC 名称 |
2-O-[2-[methyl-bis[2-[2-(6-methylheptoxycarbonyl)benzoyl]oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/3C18H26O4S.CH3.Sn/c3*1-14(2)8-4-3-7-11-21-17(19)15-9-5-6-10-16(15)18(20)22-12-13-23;;/h3*5-6,9-10,14,23H,3-4,7-8,11-13H2,1-2H3;1H3;/q;;;;+3/p-3 |
InChI 键 |
PPDFSAKFYMCQET-UHFFFAOYSA-K |
规范 SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCS[Sn](C)(SCCOC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C)SCCOC(=O)C3=CC=CC=C3C(=O)OCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)
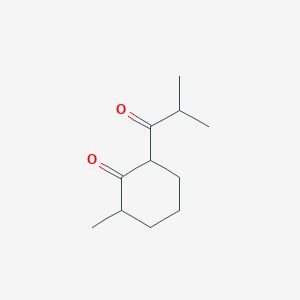
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
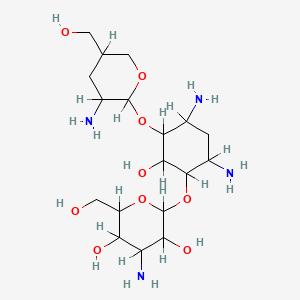
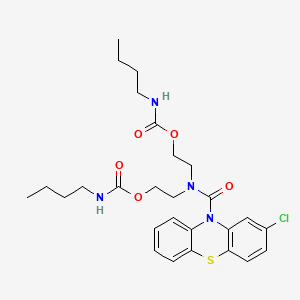

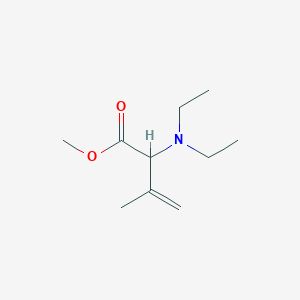


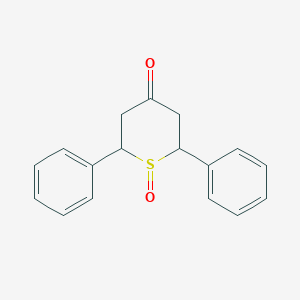
![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)

